![molecular formula C34H37N3O4 B13700928 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine is a complex organic compound that features a piperazine ring substituted with a pyridyl and phenyl group The compound is characterized by the presence of benzyloxy groups and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The Boc-protected piperazine is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products:
- Oxidation of benzyloxy groups yields benzaldehyde or benzoic acid.
- Reduction of the pyridyl ring yields piperidine derivatives.
- Boc deprotection yields the free amine form of the compound.
Aplicaciones Científicas De Investigación
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the pyridyl ring can engage in π-π interactions with aromatic residues. The Boc group provides stability and protection during synthesis but is removed to reveal the active amine group, which can form hydrogen bonds and ionic interactions with target molecules.
Comparación Con Compuestos Similares
1-[4-(2,6-Dimethoxy-3-pyridyl)phenyl]-4-Boc-piperazine: Similar structure but with methoxy groups instead of benzyloxy groups.
1-[4-(2,6-Dichloro-3-pyridyl)phenyl]-4-Boc-piperazine: Contains chloro groups instead of benzyloxy groups.
Uniqueness: 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine is unique due to the presence of benzyloxy groups, which enhance its hydrophobicity and potential binding affinity to certain biological targets. The Boc protection also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C34H37N3O4 |
|---|---|
Peso molecular |
551.7 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-[2,6-bis(phenylmethoxy)pyridin-3-yl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C34H37N3O4/c1-34(2,3)41-33(38)37-22-20-36(21-23-37)29-16-14-28(15-17-29)30-18-19-31(39-24-26-10-6-4-7-11-26)35-32(30)40-25-27-12-8-5-9-13-27/h4-19H,20-25H2,1-3H3 |
Clave InChI |
YUXOGVJBGYTVJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


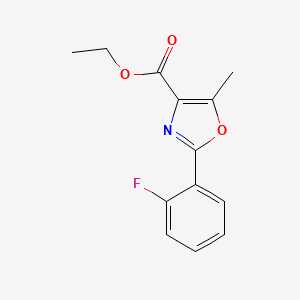
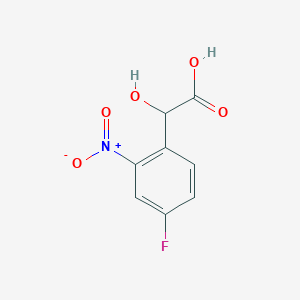

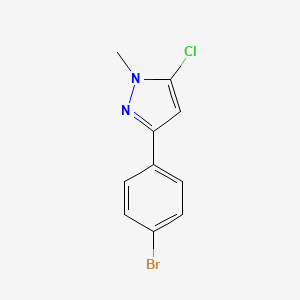
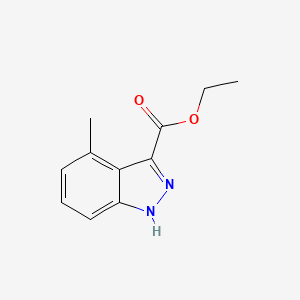
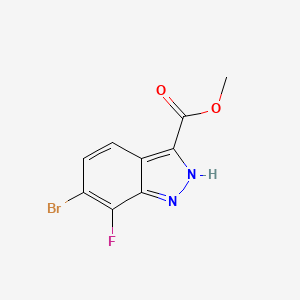
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
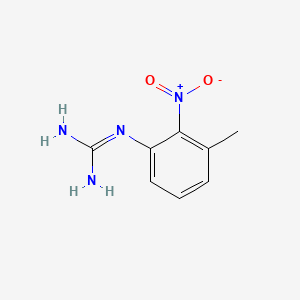

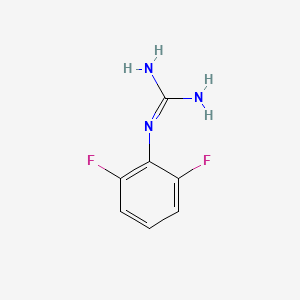
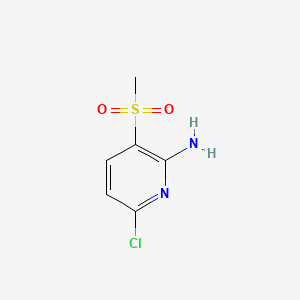
![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13700919.png)
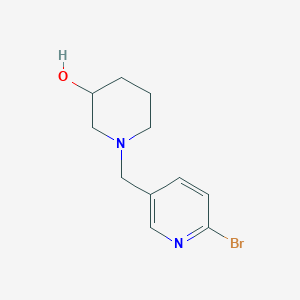
![2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
